2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid
Description
This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and two methyl groups at the 2,2-positions. The 3-yl position is linked to a 2-fluoroacetic acid moiety. Its structural attributes suggest utility as a synthetic intermediate in medicinal chemistry, particularly for protease inhibitors or kinase-targeting molecules. The Boc group enhances stability during synthesis, while the fluorine atom modulates electronic properties and bioavailability.
Properties
IUPAC Name |
2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-12(2,3)19-11(18)15-7-6-8(13(15,4)5)9(14)10(16)17/h8-9H,6-7H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRYGNJUAWVVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)C(C(=O)O)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Fluoroacetic Acid Addition: The fluoroacetic acid moiety is introduced through a nucleophilic substitution reaction using fluoroacetyl chloride or fluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being researched for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance bioactivity against specific biological targets. The presence of the fluorine atom is particularly significant, as fluorinated compounds often exhibit improved pharmacokinetic properties.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups enable various reactions, including:
- Nucleophilic substitutions
- Coupling reactions
- Deprotection strategies
These reactions are critical in developing new drugs and agrochemicals.
Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research is ongoing to evaluate its efficacy against different cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacology
Due to its pyrrolidine structure, there is potential for applications in neuropharmacology. Compounds with similar structures have been shown to interact with neurotransmitter systems, suggesting that this compound could be investigated for effects on cognitive function or neuroprotection.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives of the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. |
| Study B | Synthesis of Fluorinated Compounds | Developed a novel synthetic pathway utilizing this compound as a precursor for creating fluorinated analogs with enhanced biological activity. |
| Study C | Neuroprotective Effects | Found that modifications of the pyrrolidine ring improved neuroprotective effects in models of neurodegeneration, suggesting potential for treating diseases like Alzheimer's. |
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes that utilize acetic acid derivatives, while the pyrrolidine ring may interact with protein binding sites. The Boc protecting group ensures the compound remains stable until it reaches its target site, where it can be deprotected to exert its effects.
Comparison with Similar Compounds
Structural Variations and Functional Group Differences
Physicochemical Properties
- Acidity: The target compound’s monofluoro substitution likely results in a higher pKa (~1.5–2.0 estimated) compared to difluoro analogs (pKa ~1.24 for CAS 1785298-56-7) due to reduced electron-withdrawing effects .
- Stability : The Boc group is base-labile, common across analogs. However, the target’s dimethylpyrrolidine may offer superior resistance to metabolic degradation compared to hydroxypiperidine derivatives, which are prone to oxidation .
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid is a synthetic organic compound that has garnered attention for its potential biological activity. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 2225141-57-9
- Predicted Boiling Point : 365.4 ± 15.0 °C
- Density : 1.083 ± 0.06 g/cm³
- pKa : 4.65 ± 0.10
The biological activity of this compound primarily involves its role as a protecting group in organic synthesis and its potential interactions with biological targets:
- Protection and Deprotection of Amines : The tert-butoxycarbonyl group stabilizes amines against unwanted reactions, facilitating selective transformations in synthetic pathways.
- Nucleophilic Substitution : The presence of the fluoroacetic acid moiety allows the compound to participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
Antiparkinson Activity
Preliminary studies have indicated that compounds with similar structures exhibit potential antiparkinsonian effects. For instance, derivatives synthesized using tert-butoxycarbonyl groups have shown hypothermic responses in animal models, suggesting dopaminergic activity .
Cytotoxicity and Cell Culture Studies
Research has demonstrated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. These studies often assess the compound's ability to induce apoptosis or inhibit cell proliferation.
Case Studies
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to a pyrrolidine derivative using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Reaction conditions (temperature, solvent polarity, and time) must be optimized to avoid side reactions, particularly when incorporating fluorinated groups. For example, dichloromethane (CH₂Cl₂) is a common solvent for Boc protection due to its inertness .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the stereochemistry and functional groups (e.g., fluorine and Boc group positions). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, especially when synthesizing enantiomerically pure forms. Mass spectrometry (MS) further validates molecular weight .
Q. What are the recommended safety protocols for handling and storage?
- Methodological Answer : Wear protective gear (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store the compound at 2–8°C in airtight containers, away from moisture and incompatible substances (e.g., strong acids/bases). Avoid contact with skin or eyes, and dispose of waste via approved hazardous chemical protocols .
Q. How is the tert-butoxycarbonyl (Boc) group removed during downstream applications?
- Methodological Answer : The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. The reaction time (~5 hours at room temperature) and TFA concentration must be controlled to prevent degradation of the pyrrolidine backbone .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing fluorinated substituents?
- Methodological Answer : Fluorination reactions are sensitive to steric and electronic effects. Use catalysts like Selectfluor® or DAST (diethylaminosulfur trifluoride) to enhance fluorination efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent systems (e.g., acetonitrile for polar intermediates) to improve solubility and reactivity .
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or cellular models. Replicate experiments using standardized protocols (e.g., consistent cell lines, buffer systems). Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Statistical tools like ANOVA can identify outliers or systemic biases .
Q. What experimental designs are effective for studying protein-ligand interactions with this compound?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics. Crystallize the target protein with the compound for X-ray diffraction studies to resolve binding modes. Pair these with molecular dynamics simulations to predict interaction stability under physiological conditions .
Q. How can solubility challenges in biological assays be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
